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molecular formula C8H3F5O2 B100370 Perfluorophenyl acetate CAS No. 19220-93-0

Perfluorophenyl acetate

Cat. No. B100370
M. Wt: 226.1 g/mol
InChI Key: ZXTVBLZVILLKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476451B2

Procedure details

To a 0.40 M solution of acetic acid (46 μL, 0.800 mmol) in EtOAc (2.00 mL, filtered through activated alumina) were added pentafluorophenol (162 mg, 0.880 mmol) and 1,3-dicyclohexylcarbodiimide (182 mg, 0.88 mmol). The reaction mixture was stirred for 12 h at rt at which time it was filtered (washing with EtOAc) and concentrated. Ester 19 was used immediately without further purification.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 μL
Type
reactant
Reaction Step One
Quantity
162 mg
Type
reactant
Reaction Step One
Quantity
182 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].[F:5][C:6]1[C:11](O)=[C:10]([F:13])[C:9]([F:14])=[C:8]([F:15])[C:7]=1[F:16].C1(N=C=NC2CCCCC2)CCCCC1>CCOC(C)=O>[F:5][C:6]1[C:11]([O:3][C:1](=[O:4])[CH3:2])=[C:10]([F:13])[C:9]([F:14])=[C:8]([F:15])[C:7]=1[F:16]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
46 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
162 mg
Type
reactant
Smiles
FC1=C(C(=C(C(=C1O)F)F)F)F
Name
Quantity
182 mg
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 12 h at rt at which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
(washing with EtOAc)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Ester 19 was used immediately without further purification

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
FC1=C(C(=C(C(=C1OC(C)=O)F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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